5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a carboxamide group, a chlorinated hydroxyphenyl group, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-2-hydroxybenzaldehyde, which is then subjected to a condensation reaction with hydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while substitution of the chlorine atom can result in various substituted pyrazole derivatives .
Scientific Research Applications
5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzophenone: Shares the chlorinated hydroxyphenyl group but lacks the pyrazole and trifluoromethylphenyl groups.
2-hydroxy-5-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of the pyrazole and carboxamide groups.
5-chloro-2-hydroxyacetophenone phenylhydrazone: Contains the chlorinated hydroxyphenyl group and a hydrazone linkage but lacks the pyrazole ring and trifluoromethylphenyl group.
Uniqueness
The uniqueness of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the trifluoromethylphenyl group enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H11ClF3N3O2 |
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Molecular Weight |
381.7 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-9-5-6-15(25)10(7-9)13-8-14(24-23-13)16(26)22-12-4-2-1-3-11(12)17(19,20)21/h1-8,25H,(H,22,26)(H,23,24) |
InChI Key |
PNTTXEILJMRAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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